Mass Shift Enables MS Discrimination
Acarbose-d4 exhibits a molecular weight of 649.63 g/mol (C₂₅H₃₉D₄NO₁₈) compared to 645.6 g/mol for unlabeled acarbose (C₂₅H₄₃NO₁₈), yielding a +4.03 Da mass shift [1]. This mass differential permits baseline-resolved selected reaction monitoring (SRM) transitions without isotopic cross-talk, a prerequisite for accurate peak integration in complex biological matrices. In contrast, unlabeled acarbose cannot be used as an internal standard because it shares identical precursor and product ion masses with the target analyte, rendering MS discrimination impossible [2].
| Evidence Dimension | Molecular weight and mass spectrometric discrimination |
|---|---|
| Target Compound Data | 649.63 g/mol (Acarbose-d4); +4.03 Da mass shift vs. unlabeled acarbose |
| Comparator Or Baseline | 645.6 g/mol (unlabeled acarbose); 0 Da mass shift vs. itself |
| Quantified Difference | +4.03 Da mass increment; enables distinct SRM channels |
| Conditions | Theoretical mass calculation; validated by LC-MS/MS in bioanalytical method development (general SIL-IS principle) |
Why This Matters
Procurement of Acarbose-d4 is mandatory for any LC-MS/MS method requiring an internal standard for acarbose quantification, as unlabeled acarbose provides no mass distinction.
- [1] U.S. National Library of Medicine. DailyMed: PRECOSE (acarbose) tablet. Molecular weight 645.6 g/mol. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
